molecular formula C15H14ClNO3 B11959807 (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone CAS No. 459152-06-8

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone

Katalognummer: B11959807
CAS-Nummer: 459152-06-8
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: YUCKZTMTOSCUNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring substituted with a 2-chlorophenyl group and a morpholino group attached to a methanone moiety. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone involves several steps, typically starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 2-chlorophenyl and morpholino groups. The synthetic route may involve:

    Step 1: Formation of the furan ring through cyclization reactions.

    Step 2: Introduction of the 2-chlorophenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the morpholino group through nucleophilic substitution or addition reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Addition: The methanone moiety can participate in addition reactions with nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with voltage-gated sodium channels, particularly the Nav1.8 channel. By blocking this channel, the compound can inhibit the propagation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets and pathways involved include the modulation of ion flow through the sodium channels and subsequent effects on neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

(5-(2-Chlorophenyl)furan-2-yl)(morpholino)methanone can be compared with other similar compounds, such as:

    5-Aryl-2-furfuramides: These compounds also feature a furan ring and are known for their ability to block sodium channels.

    2-Chlorophenyl derivatives: Compounds with a 2-chlorophenyl group that exhibit similar pharmacological properties.

    Morpholino derivatives: Compounds containing a morpholino group that are used in various medicinal applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

459152-06-8

Molekularformel

C15H14ClNO3

Molekulargewicht

291.73 g/mol

IUPAC-Name

[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H14ClNO3/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2

InChI-Schlüssel

YUCKZTMTOSCUNH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.